2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Overview
Description
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of the compound is currently unknown. A synthetic chalcone derivative with a similar structure, (e)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (dpp23), has been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound could potentially interact with its targets to induce a similar response.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, DPP23 has been shown to modulate the expression of genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . This suggests that the compound could potentially influence similar pathways, leading to downstream effects such as oxidative stress and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the effects of similar compounds, it could potentially induce ros-mediated apoptosis in cancer cells , leading to cell death.
Biochemical Analysis
Biochemical Properties
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as nitric oxide synthase and prostaglandin G/H synthase, which are involved in inflammatory responses . Additionally, it may interact with receptors like the dopamine D1 receptor and muscarinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis . This effect is particularly notable in pancreatic cancer cells, where the compound modulates the expression of genes involved in glutathione metabolism, such as CHAC1 and GCLC . By influencing cell signaling pathways and gene expression, the compound can alter cellular metabolism and promote cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound binds to specific enzymes and receptors, inhibiting their activity and altering downstream signaling pathways . For instance, its interaction with nitric oxide synthase leads to reduced nitric oxide production, which can modulate inflammatory responses . Additionally, the compound’s ability to induce ROS generation in cancer cells is linked to its modulation of gene expression and enzyme activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function can persist, with sustained ROS generation and apoptosis observed in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to modulate glutathione metabolism, influencing the activity of enzymes such as GCLC and GSTO2 . These interactions can alter the redox state of cells, promoting oxidative stress and apoptosis in cancer cells . Additionally, the compound’s effects on metabolic pathways may contribute to its therapeutic potential in treating diseases characterized by dysregulated metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transporters such as the sodium channel protein type 5 subunit alpha, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential by ensuring its interaction with relevant biomolecules .
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-24(15-7-5-4-6-8-15)31(25,26)18-9-10-30-19(18)21-22-20(23-29-21)14-11-16(27-2)13-17(12-14)28-3/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXHASKKVJMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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